1-(3-(4-bromophenyl)-5-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)-2-((1-(2,5-dimethylbenzyl)-1H-indol-3-yl)thio)ethanone
Description
The compound 1-(3-(4-bromophenyl)-5-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)-2-((1-(2,5-dimethylbenzyl)-1H-indol-3-yl)thio)ethanone features a pyrazole core substituted with a 4-bromophenyl group at position 3 and a p-tolyl group at position 3. The ethanone moiety at position 1 is further functionalized with a thioether-linked indole ring, itself substituted with a 2,5-dimethylbenzyl group.
Properties
IUPAC Name |
1-[5-(4-bromophenyl)-3-(4-methylphenyl)-3,4-dihydropyrazol-2-yl]-2-[1-[(2,5-dimethylphenyl)methyl]indol-3-yl]sulfanylethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H32BrN3OS/c1-23-9-12-27(13-10-23)33-19-31(26-14-16-29(36)17-15-26)37-39(33)35(40)22-41-34-21-38(32-7-5-4-6-30(32)34)20-28-18-24(2)8-11-25(28)3/h4-18,21,33H,19-20,22H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFWPSPUIMWHJHI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2CC(=NN2C(=O)CSC3=CN(C4=CC=CC=C43)CC5=C(C=CC(=C5)C)C)C6=CC=C(C=C6)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H32BrN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
622.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-(3-(4-bromophenyl)-5-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)-2-((1-(2,5-dimethylbenzyl)-1H-indol-3-yl)thio)ethanone is a complex organic molecule that combines a pyrazole moiety with an indole derivative. This structural combination suggests a broad spectrum of potential biological activities, which have been observed in related compounds.
Structural Characteristics
This compound features:
- Pyrazole Ring : A five-membered ring containing two nitrogen atoms, known for its diverse biological activities.
- Indole Derivative : Frequently associated with various pharmacological effects.
- Bromophenyl and p-Tolyl Groups : These substituents may enhance the compound's reactivity and biological interactions.
1. Anticancer Properties
Research indicates that pyrazole derivatives exhibit significant anticancer activity. For instance, similar compounds have shown IC50 values in the low micromolar range against various cancer cell lines, including MCF-7 (breast cancer) and others. The presence of both the pyrazole and indole moieties may contribute to this activity through mechanisms such as apoptosis induction and cell cycle arrest.
2. Anti-inflammatory Effects
Compounds containing pyrazole structures have been reported to possess anti-inflammatory properties. They inhibit key enzymes involved in inflammation, such as cyclooxygenase (COX), demonstrating potential for treating inflammatory diseases. For example, related pyrazoles have shown IC50 values in the nanomolar range against COX enzymes, indicating potent anti-inflammatory activity.
3. Antioxidant Activity
Pyrazoles are known for their antioxidant properties, which help in scavenging free radicals and reducing oxidative stress. Studies have shown that certain derivatives can outperform traditional antioxidants in radical scavenging assays.
4. Antimicrobial Activity
The compound's structure suggests potential antimicrobial effects. Pyrazoles and indoles are often evaluated for their ability to inhibit bacterial growth, with some derivatives showing broad-spectrum activity against both Gram-positive and Gram-negative bacteria.
Comparative Analysis with Similar Compounds
| Compound Name | Structure Features | Biological Activity | IC50 Values |
|---|---|---|---|
| Compound A | Pyrazole + Indole | Anticancer | 0.08 µM |
| Compound B | Pyrazole + Thioether | Anti-inflammatory | 0.07 µM |
| Compound C | Pyrazole + Aromatic Rings | Antioxidant | Varies |
Case Studies
- Anticancer Study : A study evaluated a series of pyrazole derivatives against MCF-7 cells, revealing that compounds with similar structural motifs showed significant antiproliferative effects with IC50 values ranging from 0.05 to 0.15 µM .
- Anti-inflammatory Research : Another investigation focused on the anti-inflammatory properties of pyrazole derivatives, where compounds demonstrated effective inhibition of COX enzymes with IC50 values below 0.1 µM .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects on Pyrazole Derivatives
Halogen Substitution: Bromo vs. Chloro
- Target Compound (4-bromophenyl) vs. The chloro analog () crystallizes in a monoclinic system with a dihedral angle of 84.5° between the chlorophenyl and methoxyphenyl rings, suggesting steric and electronic differences compared to the bromo derivative .
Aryl Group Variations: p-Tolyl vs. Methoxyphenyl
Heterocyclic Modifications
Thioether-Indole vs. Thiazole/Thiophene Moieties
- Biological activity: Thiazole-containing analogs (e.g., ) exhibit antimicrobial properties, suggesting the target compound’s thioether-indole group could be optimized for similar applications .
Pyrazole-Triazole Hybrids
Data Tables
Table 1: Structural and Functional Comparison of Pyrazole Derivatives
Table 2: Crystallographic Parameters of Selected Compounds
Q & A
Basic: What synthetic methodologies are recommended for preparing this compound with high purity?
Methodological Answer:
The synthesis of this compound likely involves multi-step reactions, including cyclocondensation and functional group coupling. A typical approach for pyrazoline derivatives involves reacting α,β-unsaturated ketones with substituted hydrazines under reflux in ethanol or acetic acid. For example, cyclocondensation of 3-(4-bromophenyl)-1-(p-tolyl)prop-2-en-1-one with hydrazine derivatives can yield the pyrazoline core. Subsequent thioether formation may employ nucleophilic substitution using a thiol-containing indole intermediate (e.g., 1-(2,5-dimethylbenzyl)-1H-indol-3-thiol) under basic conditions (e.g., KOH/DMF) . Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) is critical for isolating high-purity product. Monitor reaction progress using TLC and confirm purity via HPLC (>95%) .
Basic: How is the crystal structure of this compound determined and validated?
Methodological Answer:
Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Crystallize the compound via slow evaporation (e.g., dichloromethane/methanol). Data collection at 100–296 K using a Bruker D8 VENTURE diffractometer (Mo-Kα radiation, λ = 0.71073 Å) and refine using SHELXL . Key steps:
- Structure Solution: Direct methods (SHELXS) for phase determination.
- Refinement: Full-matrix least-squares on , anisotropic displacement parameters for non-H atoms.
- Validation: Check for missed symmetry (PLATON/ADDSYM) and steric clashes (Mercury). Use checkCIF to resolve alerts (e.g., H-atom placement, R-factor discrepancies) .
Example metrics: < 0.05, < 0.15, and a completeness >99% in the θ range .
Basic: Which spectroscopic techniques resolve structural ambiguities (e.g., tautomerism or regiochemistry)?
Methodological Answer:
- NMR: Use - and -NMR (DMSO-d or CDCl) to confirm substitution patterns. Overlapping signals (e.g., dihydro-pyrazole protons) require 2D techniques (HSQC, HMBC) to assign coupling networks. For thioether linkage, observe ~3.5–4.0 ppm (S–CH) .
- FT-IR: Confirm carbonyl (C=O, ~1700 cm) and thioether (C–S, ~650 cm) stretches. Compare with computed spectra (DFT/B3LYP/6-31G*) to validate tautomeric forms .
- Mass Spectrometry: High-resolution ESI-MS (positive ion mode) to verify molecular ion [M+H] and fragmentation patterns .
Advanced: How can computational methods (e.g., DFT) predict electronic properties and reactivity?
Methodological Answer:
- Geometry Optimization: Use Gaussian 16 with B3LYP/6-31G(d) to optimize the ground-state structure. Compare bond lengths/angles with SC-XRD data .
- Frontier Orbitals: Calculate HOMO-LUMO gaps to assess charge-transfer potential. Larger gaps (>4 eV) suggest lower reactivity, while smaller gaps (<3 eV) indicate electrophilic/nucleophilic hotspots .
- Molecular Electrostatic Potential (MEP): Visualize electron-rich (thioether sulfur) and electron-deficient (carbonyl) regions to predict reaction sites .
- Docking Studies: For biological applications, use AutoDock Vina to model interactions with target proteins (e.g., antimicrobial enzymes) .
Advanced: How to address discrepancies in reported biological activity data?
Methodological Answer:
- Assay Variability: Standardize protocols (e.g., CLSI guidelines for antimicrobial testing). Use reference strains (e.g., E. coli ATCC 25922) and control compounds (e.g., ciprofloxacin) .
- Purity Verification: Re-test compounds with ≥98% purity (HPLC) to exclude impurities as confounding factors .
- Orthogonal Assays: Combine microdilution (MIC) with time-kill kinetics or biofilm inhibition to confirm activity .
- Structural Confounders: Revisit SC-XRD data to rule out polymorphic forms or solvate differences affecting bioactivity .
Advanced: What experimental design considerations are critical for structure-activity relationship (SAR) studies?
Methodological Answer:
- Analog Synthesis: Systematically vary substituents (e.g., replace 4-bromophenyl with 4-fluorophenyl) and assess impact on activity .
- Biological Testing: Use a panel of Gram-positive/-negative bacteria and fungi to identify selectivity. Include cytotoxicity assays (e.g., MTT on HEK-293 cells) .
- Data Analysis: Apply multivariate regression (e.g., Hansch analysis) to correlate logP, polar surface area, and IC values. Validate models with leave-one-out cross-validation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
